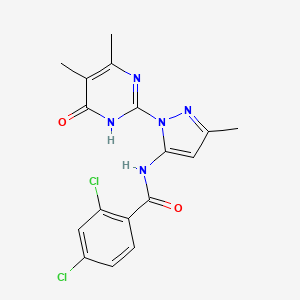

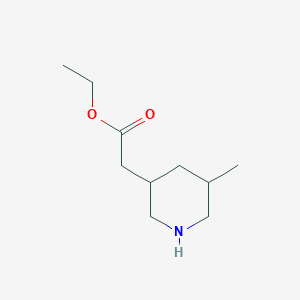

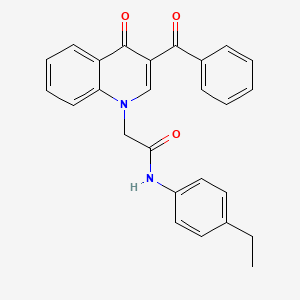

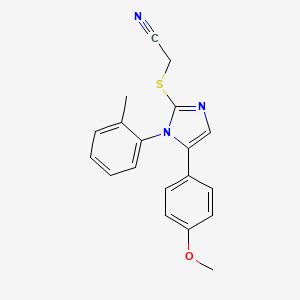

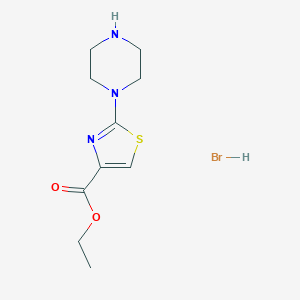

![molecular formula C16H17N5O3 B2506509 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 899742-91-7](/img/structure/B2506509.png)

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

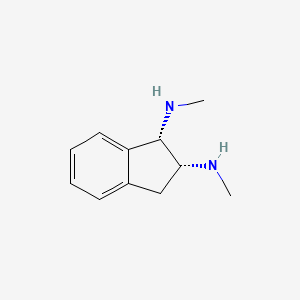

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

- Research has explored the synthesis of various derivatives related to the pyrazolo[3,4-d]pyrimidin-5-yl moiety, aiming to discover new anticancer agents. One study described the synthesis of compounds tested on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Al-Sanea et al., 2020).

Antimicrobial and Antifungal Activities

- Another aspect of research focuses on the antimicrobial and antifungal properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Studies have synthesized novel compounds that were evaluated for their antimicrobial activity, contributing to the search for new treatments against microbial infections (Bondock et al., 2008).

Synthesis and Characterization

- The synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been detailed, showcasing the versatility of this chemical structure for creating diverse compounds with potential biological activity (Rahmouni et al., 2014).

Neurodegenerative Disease Research

- Pyrazolo[3,4-d]pyrimidin derivatives have also been investigated for their utility in imaging studies related to neurodegenerative diseases. Compounds synthesized for this purpose have shown high in vitro affinity and selectivity, making them candidates for imaging peripheral benzodiazepine receptors, which play a role in neuroinflammation (Fookes et al., 2008).

Anti-inflammatory, Analgesic, and Antipyretic Activities

- The development of new chemical entities with potential anti-inflammatory, analgesic, and antipyretic agents is another area of research. Pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for these properties, showing promising results in pharmacological studies (Antre et al., 2011).

Mechanism of Action

Target of Action

Similar compounds such as pyrrolo[3,2-d]pyrimidines have been found to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a critical pathway for DNA and RNA synthesis in cells .

Mode of Action

This inhibition could disrupt the purine salvage pathway, affecting the synthesis of DNA and RNA in cells .

Biochemical Pathways

The compound likely affects the purine salvage pathway by inhibiting the activity of PNP . This pathway is responsible for the recycling of purines from degraded DNA and RNA, providing the necessary purines for new DNA and RNA synthesis. Disruption of this pathway can lead to a decrease in purine availability, affecting cell growth and proliferation .

Result of Action

Based on the potential inhibition of pnp and disruption of the purine salvage pathway, it can be hypothesized that the compound may lead to a decrease in cell growth and proliferation .

Biochemical Analysis

Biochemical Properties

Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, leading to modulation of their activity .

Cellular Effects

Preliminary studies suggest that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic activities against various cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-19(12-5-3-2-4-6-12)14(23)10-20-11-17-15-13(16(20)24)9-18-21(15)7-8-22/h2-6,9,11,22H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZQXUFTOYFJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)

![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)